molecular formula C22H25N3O2S B2740271 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1421458-58-3

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2740271
CAS No.: 1421458-58-3
M. Wt: 395.52
InChI Key: CEWHEOSESFAOQU-UHFFFAOYSA-N
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Description

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydronaphthalene (tetralin) scaffold, a phenyl-substituted imidazole moiety, and a propyl linker. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore known for its role in enzyme inhibition and hydrogen-bonding interactions. The imidazole ring contributes to electronic properties and metal-binding capabilities, which may influence biological activity .

Properties

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-28(27,21-12-11-18-7-4-5-10-20(18)17-21)24-13-6-15-25-16-14-23-22(25)19-8-2-1-3-9-19/h1-3,8-9,11-12,14,16-17,24H,4-7,10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWHEOSESFAOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.

Structure and Properties

The compound features an imidazole ring, a phenyl group, and a sulfonamide moiety attached to a tetrahydronaphthalene structure. Its molecular formula is C18H19N3O2S, and it has been characterized for various biochemical interactions.

Property Value
Molecular FormulaC18H19N3O2S
Molecular Weight345.43 g/mol
IUPAC NameN-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
SolubilitySoluble in DMSO and ethanol

The primary target of this compound is the p97/VCP ATPase , where it acts as a covalent inhibitor . This inhibition occurs at the C522 residue of p97, leading to significant effects on cellular processes such as protein degradation pathways and cell cycle regulation.

Cellular Effects

The compound has been shown to influence various signaling pathways:

  • Inhibition of Cytochrome P450 Enzymes : This affects drug metabolism and can lead to increased bioavailability of co-administered drugs.
  • Modulation of Protein Kinases : It impacts key pathways involved in cell proliferation and apoptosis.

In Vitro Studies

In laboratory settings, this compound has demonstrated the following activities:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
    • IC50 values against human cancer cell lines (e.g., MCF-7 for breast cancer) were measured using MTT assays.
    • Results indicated a mean GI50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .
  • Apoptosis Induction : The compound was found to induce apoptosis in cancer cells by modulating the expression levels of key proteins involved in the apoptotic pathway (e.g., Bax and Bcl-2) .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on pancreatic cancer cell lines. The compound showed:

  • A significant reduction in cell viability at concentrations as low as 0.5 µM.
  • Enhanced apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Enzyme Inhibition

Research highlighted the ability of this compound to inhibit specific isoforms of carbonic anhydrases (CAs), which are crucial in tumor biology. The inhibition profile against hCA IX and XII was particularly noteworthy:

Compound IC50 (µM)
This compound0.15
Standard Inhibitor (Acetazolamide)0.25

Comparison with Similar Compounds

Comparison with Naphthalene-Based Acetamide Derivatives ()

Compounds 6a-m and 7a-m from Research on Chemical Intermediates (2023) share structural similarities with the target molecule, particularly in their naphthalene-derived cores and heterocyclic appendages. Key differences include:

Feature Target Compound Compounds 6a-m/7a-m
Core Structure 5,6,7,8-Tetrahydronaphthalene (tetralin) Naphthalene (fully aromatic)
Functional Group Sulfonamide (-SO₂NH₂) Acetamide (-NHCOCH₂-)
Heterocycle 2-Phenyl-1H-imidazole 1,2,3-Triazole
Synthesis Method Not explicitly described in evidence 1,3-Dipolar cycloaddition (click chemistry) with Cu(OAc)₂ catalysis

Implications :

  • Core Saturation : The tetralin moiety in the target compound may confer greater metabolic stability compared to fully aromatic naphthalene derivatives, which are prone to oxidative metabolism .
  • Heterocycles : Imidazoles (present in the target) can participate in π-π stacking and coordinate metal ions, whereas triazoles (in 6a-m/7a-m) are more rigid and resistant to metabolic degradation .

Comparison with Drospirenone/Ethinyl Estradiol-Related Compounds ()

lists naphthalene derivatives such as e ((S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine) and b (4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol). These compounds differ significantly in substitution patterns:

Feature Target Compound Compound e
Core Structure Tetralin with sulfonamide Naphthalene with methylamino and thiophene substituents
Key Substituents 2-Phenylimidazole, sulfonamide Thiophene, methylamino, naphthyloxy
Potential Applications Enzyme inhibition (hypothetical) Hormonal analogs (inferred from Drospirenone context)

Implications :

Research Findings and Gaps

Analytical Characterization

  • Target Compound: No spectral data (e.g., NMR, IR) is provided in the evidence, but methodologies from analogous compounds (e.g., 1H/13C NMR for 6b, IR for 6a-m) could be applied for structural validation .

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